Cas no 1346604-03-2 (3-Deschloro-2-chloro Bupropion-d9 Hydrochloride)

3-Deschloro-2-chloro Bupropion-d9 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride
- 1-(2-Chlorophenyl)-2-[(1,1-diMethylethyl-d9)aMino]-1-propanone Hydrochloride
- 2-(tert-ButylaMino)-2'-chloropropiophenone-d9 Hydrochloride
- 3-Deschloro-2-chloro Bupropion-d9 Hydrochlorid
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- Inchi: 1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H
- InChI Key: PYZQPDKRPYOMAL-UHFFFAOYSA-N
- SMILES: c1(Cl)c(C(=O)C(C)NC(C)(C)C)cccc1.Cl
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D288537-25mg |
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride |
1346604-03-2 | 25mg |
$ 1642.00 | 2023-04-17 | ||
TRC | D288537-2.5mg |
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride |
1346604-03-2 | 2.5mg |
$ 207.00 | 2023-04-17 |
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride Related Literature
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride
Professional Introduction to 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride (CAS No. 1346604-03-2)
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1346604-03-2, is a specialized deuterated derivative of bupropion, a well-known antidepressant and smoking cessation aid. This compound has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural properties and potential therapeutic applications. The introduction of deuterium atoms at specific positions enhances the compound's stability and metabolic profile, making it an invaluable tool in drug metabolism studies and pharmacokinetic research.
The molecular structure of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride features a chlorinated aromatic ring system combined with a secondary amine functional group, which is characteristic of bupropion analogs. The presence of deuterium atoms (indicated by the "-d9" suffix) at the 9th carbon position contributes to its isotopic labeling, facilitating advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques are crucial for elucidating the compound's metabolic pathways and interactions with biological targets.
In recent years, the field of deuterated pharmaceuticals has seen remarkable growth, driven by the need for more precise pharmacological tools. 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride exemplifies this trend, as it serves as a reference standard for researchers studying the pharmacokinetics of bupropion and its derivatives. The compound's stability under various analytical conditions makes it particularly useful in high-throughput screening assays and quantitative analysis.
One of the most compelling aspects of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is its potential role in understanding drug-drug interactions. Given that bupropion is metabolized primarily by cytochrome P450 enzymes, particularly CYP2B6 and CYP1A2, the deuterated analog can provide insights into how variations in metabolic pathways affect drug efficacy and safety. This information is critical for optimizing therapeutic regimens and minimizing adverse effects.
Recent studies have begun to explore the applications of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride in preclinical models of depression and nicotine dependence. By leveraging its isotopic labeling, researchers can track the compound's distribution and degradation over time, offering a clearer picture of its biological activity. For instance, studies have shown that deuterated analogs can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, which may translate into improved treatment outcomes.
The hydrochloride salt form of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride enhances its solubility in aqueous solutions, making it more amenable to formulation development and in vitro testing. This property is particularly advantageous for creating stable solutions or suspensions suitable for clinical trials and laboratory experiments. Additionally, the hydrochloride form ensures consistent dosing, which is essential for obtaining reliable experimental results.
From a regulatory perspective, compounds like 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride are subject to stringent quality control measures to ensure purity and consistency. Manufacturers must adhere to Good Manufacturing Practices (GMP) to meet the demands of pharmaceutical research institutions and clinical trial sponsors. The availability of high-purity reference standards is crucial for validating analytical methods and ensuring accurate data interpretation.
The broader impact of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride extends beyond academic research; it also has implications for drug development pipelines. Pharmaceutical companies are increasingly utilizing deuterated compounds to improve drug candidates' metabolic stability, reduce off-target effects, and extend patent protection. By incorporating isotopic labels early in the discovery process, researchers can identify promising derivatives with enhanced pharmacological properties.
In conclusion, 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride (CAS No. 1346604-03-2) represents a significant advancement in pharmaceutical research tools. Its unique structural features, combined with isotopic labeling, make it an indispensable resource for studying drug metabolism, pharmacokinetics, and therapeutic efficacy. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.
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